rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675129
InChI: InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7?;/m1./s1
SMILES: C1CC2CC1CC2N.Cl
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride

CAS No.:

Cat. No.: VC13675129

Molecular Formula: C7H14ClN

Molecular Weight: 147.64 g/mol

* For research use only. Not for human or veterinary use.

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride -

Specification

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
IUPAC Name (1S,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride
Standard InChI InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7?;/m1./s1
Standard InChI Key IZZMPZQAQTXAHW-ZJVNHHPWSA-N
Isomeric SMILES C1C[C@H]2C[C@@H]1CC2N.Cl
SMILES C1CC2CC1CC2N.Cl
Canonical SMILES C1CC2CC1CC2N.Cl

Introduction

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound characterized by its unique three-dimensional structure and specific stereochemistry. This compound is notable for its potential applications in synthetic chemistry and pharmaceuticals due to its role as a neurotransmitter modulator and its ability to facilitate stereoselective reactions.

Synthesis Methods

The synthesis of rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves starting materials like norbornene. The process includes hydroboration-oxidation followed by amination steps to form the hydrochloride salt. Maintaining stereochemical integrity during synthesis is essential for achieving the desired biological activity.

Biological Activity

This compound is primarily studied for its role as a neurotransmitter modulator, influencing adrenergic and dopaminergic systems. The stereochemistry significantly affects its binding affinity and efficacy at various receptors. Research on its interactions with biological targets is crucial for understanding its pharmacodynamics and establishing safety profiles.

Applications

rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride is used in synthetic chemistry as a precursor for synthesizing more complex molecules. Its chiral nature makes it valuable in drug development, particularly as a ligand in biochemical assays.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
(1R,3S,4R)-N,4,7,7-tetramethylbicyclo[2.2.1]heptan-3-amine22321-23-9C11H21N·HClAdditional methyl groups enhance lipophilicity
(1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine7242-92-4C7H13NDifferent stereochemistry affecting receptor interaction
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine31002-73-0C7H13NVariation in chirality leading to distinct biological activity

These compounds illustrate the diversity within the bicyclic amine class and highlight the significance of stereochemistry in determining their properties and activities.

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